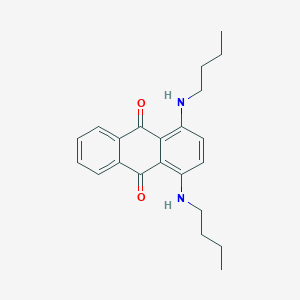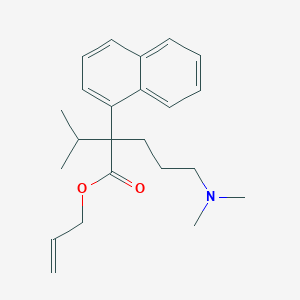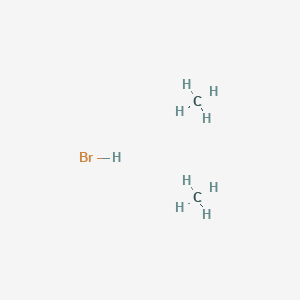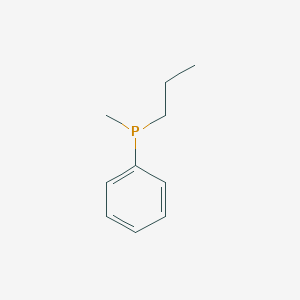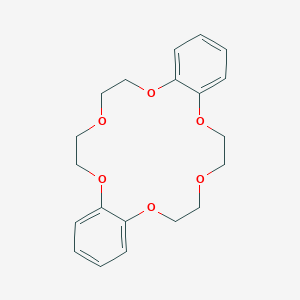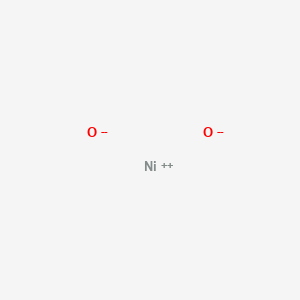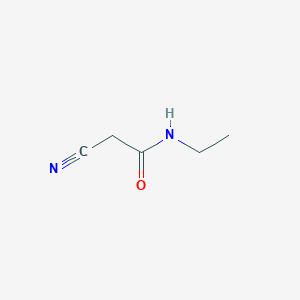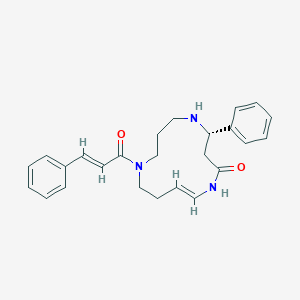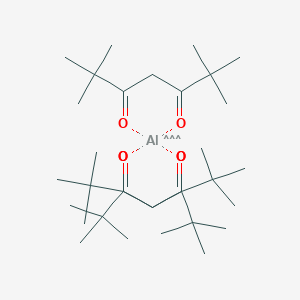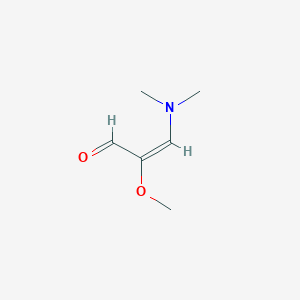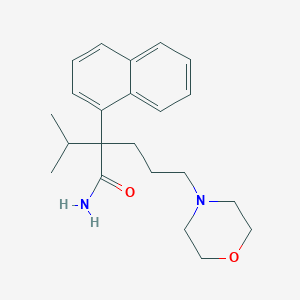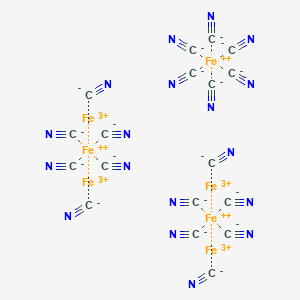
Niobium(5+);oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium(5+);oxygen(2-) is a compound that has been widely studied in the scientific community. It is a type of metal oxide that has shown promise in various applications, including catalysis, energy storage, and biomedical research. In
Scientific Research Applications
Niobium(5+);oxygen(2-) has shown potential in various scientific research applications. One of the most promising areas is catalysis, where it has been shown to exhibit high activity and stability in various reactions, such as oxidation and reduction. Additionally, it has been studied for its potential use in energy storage devices, such as batteries and capacitors. In biomedical research, it has been explored for its potential anti-cancer and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of Niobium(5+);oxygen(2-) is not fully understood, but it is believed to involve its unique electronic structure and surface properties. It has been shown to have a high surface area and a high density of active sites, which allows for efficient catalytic activity. Additionally, its electronic structure allows for the transfer of electrons, which is important in energy storage applications.
Biochemical And Physiological Effects
While there is limited research on the biochemical and physiological effects of Niobium(5+);oxygen(2-), some studies have shown potential anti-cancer and anti-inflammatory properties. It has been suggested that it may work by inhibiting certain enzymes or signaling pathways involved in these processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of Niobium(5+);oxygen(2-) is its high activity and stability in various reactions, which makes it an attractive catalyst for many applications. Additionally, it has a high surface area and a high density of active sites, which allows for efficient catalytic activity. However, one of the limitations is its high cost and limited availability, which may make it difficult to use in large-scale applications.
Future Directions
There are many future directions for the study of Niobium(5+);oxygen(2-). One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects. In the field of catalysis, there is a need to explore its potential use in new reactions and to optimize its activity and stability. In energy storage applications, there is a need to explore its potential use in new devices and to improve its performance. Overall, Niobium(5+);oxygen(2-) is a promising compound that has the potential to make significant contributions to various scientific fields.
Synthesis Methods
The synthesis of Niobium(5+);oxygen(2-) can be achieved through various methods, including sol-gel, hydrothermal, and chemical precipitation. One of the most common methods involves the reaction of niobium pentachloride with sodium hydroxide in the presence of oxygen. The resulting product is a white powder that can be further purified through various techniques, such as calcination and acid washing.
properties
CAS RN |
12627-00-8 |
|---|---|
Product Name |
Niobium(5+);oxygen(2-) |
Molecular Formula |
Nb2O5 |
Molecular Weight |
265.81 g/mol |
IUPAC Name |
niobium(5+);oxygen(2-) |
InChI |
InChI=1S/2Nb.5O/q2*+5;5*-2 |
InChI Key |
URLJKFSTXLNXLG-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



